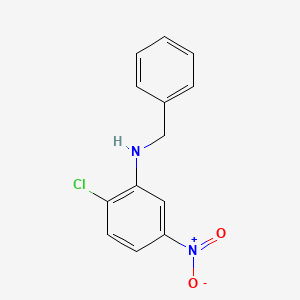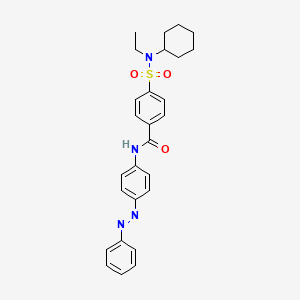
(E)-4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(phenyldiazenyl)phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(phenyldiazenyl)phenyl)benzamide is a complex organic compound that features a sulfonamide group, a diazenyl group, and a benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(phenyldiazenyl)phenyl)benzamide typically involves multiple steps:
Formation of the Diazenyl Group: This can be achieved by diazotization of an aniline derivative followed by coupling with another aromatic compound.
Introduction of the Sulfonamide Group: This step involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide.
Formation of the Benzamide Moiety: This can be done by reacting an appropriate acid chloride with an amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the diazenyl group.
Reduction: Reduction reactions could target the diazenyl group, converting it to an amine.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Conditions may vary, but typical reagents include halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines.
科学研究应用
Chemistry
In chemistry, (E)-4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(phenyldiazenyl)phenyl)benzamide could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, compounds with sulfonamide groups are often studied for their potential as enzyme inhibitors or antimicrobial agents.
Medicine
Medicinal chemistry applications might include the development of new drugs, particularly if the compound shows activity against specific biological targets.
Industry
In industry, such compounds could be used in the development of new materials, dyes, or as intermediates in the synthesis of other valuable chemicals.
作用机制
The mechanism of action for (E)-4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(phenyldiazenyl)phenyl)benzamide would depend on its specific biological or chemical activity. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
相似化合物的比较
Similar Compounds
Sulfonamides: Compounds with similar sulfonamide groups.
Diazenyl Compounds: Compounds with similar diazenyl groups.
Benzamides: Compounds with similar benzamide moieties.
Uniqueness
The uniqueness of (E)-4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(4-(phenyldiazenyl)phenyl)benzamide lies in its combination of these functional groups, which may confer unique chemical and biological properties.
属性
CAS 编号 |
1007016-59-2 |
|---|---|
分子式 |
C27H30N4O3S |
分子量 |
490.6 g/mol |
IUPAC 名称 |
4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-phenyldiazenylphenyl)benzamide |
InChI |
InChI=1S/C27H30N4O3S/c1-2-31(25-11-7-4-8-12-25)35(33,34)26-19-13-21(14-20-26)27(32)28-22-15-17-24(18-16-22)30-29-23-9-5-3-6-10-23/h3,5-6,9-10,13-20,25H,2,4,7-8,11-12H2,1H3,(H,28,32) |
InChI 键 |
OOPJREZPOXBWMT-UHFFFAOYSA-N |
规范 SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


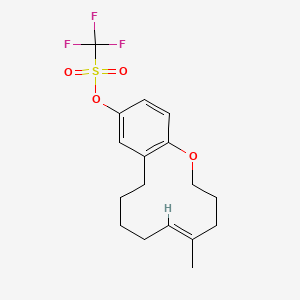
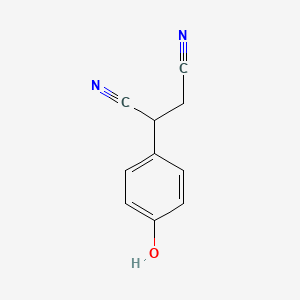
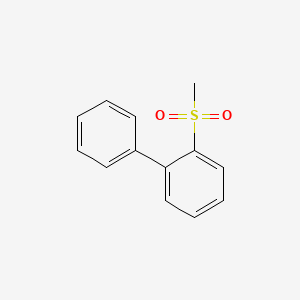
![8-(3,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B14125399.png)
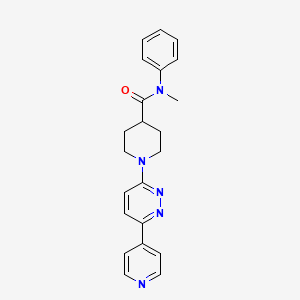
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/structure/B14125410.png)
![8-(furan-2-yl)-6-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14125416.png)
![N-[5-(6-methoxypyridin-3-yl)-6-methylpyridin-2-yl]acetamide](/img/structure/B14125426.png)
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B14125434.png)
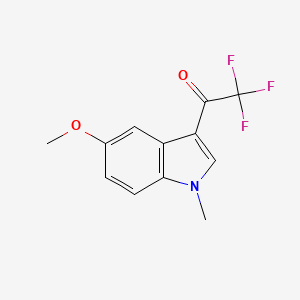
![4-Methyl-2-[(naphthalen-2-yloxy)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B14125461.png)
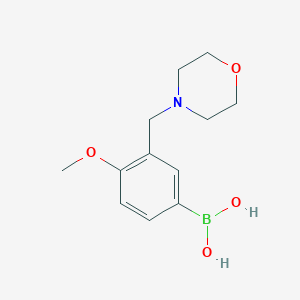
![1-(4-ethenylbenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125468.png)
